2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide
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Overview
Description
2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the imidazole ring, methoxyphenyl group, and thioether linkage contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde or ketone. For instance, 2-methoxybenzaldehyde can be used to introduce the 2-methoxyphenyl group.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound, such as thiophenol, under basic conditions to form the thioether linkage.
Acetamide Formation: The final step involves the acylation of the thioether-imidazole intermediate with phenethylamine and acetic anhydride to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring and other functional groups can be reduced under specific conditions, such as using sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
This compound may exhibit biological activity due to the presence of the imidazole ring, which is known to interact with various biological targets. It could be investigated for potential antimicrobial, antifungal, or anticancer properties.
Industry
In materials science, the compound’s unique functional groups could be utilized in the design of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism by which 2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide exerts its effects would depend on its specific application. In a biological context, the imidazole ring could interact with enzymes or receptors, modulating their activity. The thioether linkage might also play a role in binding to metal ions or other molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-((1-(2-hydroxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide: Similar structure but with a hydroxy group instead of a methoxy group.
2-((1-(2-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide: Contains a chlorine atom instead of a methoxy group.
2-((1-(2-methylphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide: Features a methyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide can influence its electronic properties and reactivity, making it distinct from its analogs. This can result in different biological activities or chemical behaviors, highlighting its potential for unique applications.
Properties
IUPAC Name |
2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-25-18-10-6-5-9-17(18)23-14-13-22-20(23)26-15-19(24)21-12-11-16-7-3-2-4-8-16/h2-10,13-14H,11-12,15H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRYUVHEGZVBIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN=C2SCC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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